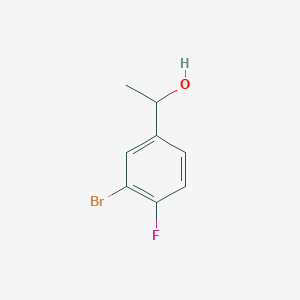

1-(3-Bromo-4-fluorophenyl)ethanol

Description

1-(3-Bromo-4-fluorophenyl)ethanol (C₈H₈BrFO, MW = 219.05 g/mol) is a fluorinated and brominated aromatic secondary alcohol. It is characterized by a hydroxyl group (-OH) attached to a chiral carbon atom on a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position. Key physicochemical data include:

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOVUXOLMANJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-fluorophenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-(3-Bromo-4-fluorophenyl)acetone using sodium borohydride (NaBH4) in ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using enzymes have been explored for the production of chiral alcohols, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-Bromo-4-fluorophenyl)acetone, using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Reduction of the compound can yield the corresponding alkane, 1-(3-Bromo-4-fluorophenyl)ethane, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

Substitution: Nucleophiles in the presence of a base, such as potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF).

Major Products:

Oxidation: 1-(3-Bromo-4-fluorophenyl)acetone.

Reduction: 1-(3-Bromo-4-fluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)ethanol has diverse applications in scientific research:

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activity. It has been investigated for its role as an intermediate in synthesizing pharmaceuticals with anti-inflammatory and analgesic properties. The presence of bromine and fluorine enhances the lipophilicity of the molecule, improving its interaction with biological targets.

Studies have shown that compounds with similar structures can interact with various receptors and pathways within biological systems. The compound's dual halogenation (bromine and fluorine) may contribute to its enhanced biological activity.

Case Study 1: Antimicrobial Evaluation

In a study focusing on antimicrobial properties, derivatives of this compound were synthesized and evaluated against various bacterial strains. The results indicated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Synthesis of Alpha-Bromoketones

A one-pot strategy utilizing this compound was employed to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone. This method demonstrated efficiency and versatility, providing valuable intermediates for further organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethanol depends on its specific application. In biocatalysis, the compound acts as a substrate for enzymes, undergoing transformations to yield desired products. The molecular targets and pathways involved vary based on the enzyme and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Bromo-4-fluorophenyl)ethanone (3′-Bromo-4′-fluoroacetophenone)

- Structure : Ketone analog (C₈H₆BrFO, MW = 217.04 g/mol) with a carbonyl group instead of a hydroxyl.

- Applications : Used as a fluorinated building block in drug discovery and synthesis of chalcone/carbazole derivatives .

- Key Difference : The ketone lacks chiral centers and exhibits higher electrophilicity compared to the alcohol, making it more reactive in nucleophilic additions .

1-(3-Bromo-4-fluorophenyl)-1-propanone

- Structure: Propanone derivative (C₉H₈BrFO, MW = 229.03 g/mol) with an extended alkyl chain.

- Properties: The additional methyl group increases hydrophobicity (logP ~2.8) compared to 1-(3-Bromo-4-fluorophenyl)ethanol (logP ~2.3) .

Substituent Modifications

1-(3-Bromophenyl)ethanol

- Structure : Lacks the 4-fluoro substituent (CAS: 52780-14-0).

- Impact : Absence of fluorine reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions. Melting points and solubility differ due to reduced polarity .

1-(3-Bromo-4-methylphenyl)ethanol

- Structure : Methyl group replaces fluorine (C₉H₁₁BrO, MW = 215.09 g/mol).

Heterocyclic and Conjugated Systems

(E)-1-(1H-Benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one

- Structure: Conjugated propenone linked to a benzimidazole ring.

- Synthesis: Prepared via Claisen-Schmidt condensation (60% yield) using ethanol and KOH .

- Applications : Demonstrates antimicrobial activity, highlighting the role of the bromo-fluoro-phenyl group in bioactive molecules .

(2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one

- Structure : Thiophene-containing chalcone derivative (C₁₄H₈BrClFOS, MW = 346 g/mol).

- Properties: Crystallizes from acetone/ethanol/acetonitrile (m.p. 144–146°C), indicating higher thermal stability than the parent alcohol .

Stereochemical Variations

- Enantiomers of this compound: (R)-Enantiomer (CAS: 1212136-05-4) and (S)-Enantiomer (CAS: 929884-46-8) . Implications: Chirality influences biological activity and crystallization behavior. For example, enantiopure forms may exhibit distinct pharmacokinetic profiles in drug development .

Research Implications and Trends

- Medicinal Chemistry : The bromo-fluoro-phenyl motif is prevalent in antimicrobial and anticancer agents (e.g., isoxazolo[5,4-d]pyrimidines ).

- Synthetic Optimization: High-yield routes (e.g., 92% for this compound ) enable scalable production for industrial applications.

- Safety and Handling: Derivatives like 1-(3-Bromo-4-fluorophenyl)-1-propanone require strict safety protocols due to regulatory classifications (GHS) .

Conclusion this compound serves as a versatile intermediate, with its properties modulated by functional groups, substituents, and stereochemistry. Comparisons with analogs underscore its unique role in drug discovery and materials science, driven by the synergistic effects of bromine and fluorine substituents. Future research should explore enantioselective synthesis and structure-activity relationships to unlock new applications.

Biological Activity

1-(3-Bromo-4-fluorophenyl)ethanol, a compound with the molecular formula CHBrF, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antiproliferative, and other therapeutic effects, supported by case studies and research findings.

- Molecular Weight : 219.051 g/mol

- CAS Number : 900175-01-1

- Structural Formula :

Antibacterial Activity

Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antibacterial properties. A study demonstrated that this compound could inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related phenolic compounds was reported to be as low as 0.5–2.0 μg/mL against MRSA, suggesting a strong potential for similar activities in this compound .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against MCF-7 breast cancer cells. The IC values for these compounds ranged from 3.9 nM to higher concentrations depending on the specific substitutions and structural modifications .

| Compound | Cell Line | IC (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| This compound | MCF-7 | TBD |

The mechanism of action for the antibacterial and antiproliferative activities of this compound is believed to involve interference with bacterial cell wall synthesis and disruption of cancer cell proliferation pathways. Specific structural features, such as the presence of halogen atoms (bromine and fluorine), enhance lipophilicity and may contribute to increased membrane permeability, thus facilitating cellular uptake .

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial effects of various phenolic compounds against Gram-positive bacteria. The findings indicated that compounds similar to this compound exhibited potent activity against MRSA strains, highlighting their potential as therapeutic agents in treating resistant infections .

Study on Anticancer Properties

In another investigation focusing on antiproliferative properties, several derivatives of phenolic compounds were tested against MCF-7 cells. The results revealed that modifications at specific positions significantly influenced their efficacy. This suggests that this compound could be optimized for enhanced anticancer activity through structural modifications .

Q & A

Basic: What are the standard synthetic routes for 1-(3-Bromo-4-fluorophenyl)ethanol?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation followed by reduction. For example:

Acylation : React 3-bromo-4-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding ketone intermediate .

Reduction : Reduce the ketone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the secondary alcohol.

A reported synthesis achieved 92% yield with the following characterization:

- ¹H NMR (CDCl₃): δ 7.52 (dd, J = 6.6 Hz), 4.78 (q), 1.41 (d) .

- ¹³C NMR : δ 158.2 (d, J = 245 Hz, C-F coupling) .

Advanced: How can enantioselective synthesis of this compound be optimized for chiral applications?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or enzymatic resolution :

Asymmetric Reduction : Use chiral catalysts like (R)- or (S)-BINAP with RuCl₂ to reduce the ketone precursor stereoselectively. Evidence from related bromophenyl ethanol derivatives shows >95% enantiomeric excess (ee) via GC analysis .

Enzymatic Methods : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via kinetic resolution.

Key Considerations :

- Monitor optical purity using chiral HPLC or polarimetry.

- Optimize solvent polarity (e.g., THF vs. hexane) to enhance ee .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (MW 233.0 g/mol) and isotopic patterns for Br/F.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., ORTEP-3 for visualization) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected coupling in NMR) require:

Cross-Validation :

- Compare experimental data with computational predictions (DFT calculations for NMR shifts).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Alternative Techniques :

- X-ray Diffraction : Resolve stereochemical ambiguities by solving the crystal structure .

- IR Spectroscopy : Confirm hydroxyl stretch (~3400 cm⁻¹) and absence of ketone C=O (1700 cm⁻¹) post-reduction.

Reproducibility Checks : Repeat syntheses under inert atmospheres to rule out oxidation artifacts.

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Used in synthesizing fluorinated bioactive molecules (e.g., kinase inhibitors) .

- Material Science : As a building block for liquid crystals or polymers requiring halogenated aromatic motifs.

- Metabolic Studies : Radiolabeled derivatives (e.g., ¹⁸F analogs) track drug metabolism in vivo .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

Derivatization :

- Introduce substituents (e.g., -NO₂, -NH₂) via electrophilic substitution or cross-coupling reactions.

- Modify the alcohol group to esters or ethers for prodrug studies.

Biological Assays :

- Test derivatives against target enzymes (e.g., cytochrome P450) to assess inhibition potency.

- Use molecular docking (AutoDock Vina) to predict binding modes .

Toxicology : Evaluate ecotoxicity via Daphnia magna assays and biodegradability using OECD 301 guidelines .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

Solvent Screening : Use vapor diffusion with solvent pairs (e.g., CHCl₃/hexane) to grow single crystals.

Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal lattice formation.

Additives : Introduce trace amounts of co-solvents (e.g., DMSO) to reduce nucleation density.

Software Tools : SHELXD for phase determination and OLEX2 for structure refinement .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.